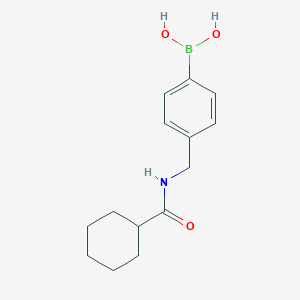

(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

The molecular formula of “(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid” is C14H20BNO3 .Chemical Reactions Analysis

Boronic acids, such as “(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis

Phenyl boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .Aplicaciones Científicas De Investigación

Boronic Acid-Catalyzed Reactions

Boronic acids, including (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid, are known for their versatile applications in organic reactions. They play a crucial role in catalyzing various organic transformations, including the highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). Another application involves the dehydrative condensation between carboxylic acids and amines, with boronic acids acting as effective catalysts, leading to efficient amidation processes (Wang, Lu, & Ishihara, 2018).

Material Synthesis and Modification

Creation of Phosphorescent Materials

The process of cyclic-esterification of aryl boronic acids with suitable dihydric alcohols has been shown to be a straightforward approach for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This modification can significantly alter the optical properties of materials, offering potential applications in various fields (Zhang et al., 2018).

Sensor Design and Molecular Recognition

Phenyl boronic acids, a class to which (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid belongs, are pivotal in sensor design due to their binding affinity with saccharides. This property makes them suitable for applications in medical diagnostics and biochemistry. Their ability to form reversible covalent bonds with diols allows them to be used for saccharide recognition and as binding ligands (Mu et al., 2012).

Biological Applications

High Affinity for Diols

Certain boronic acids exhibit extraordinary affinities for diol-containing compounds, making them ideal for sensor design. This high affinity, coupled with significant fluorescence changes upon binding, opens up opportunities for their application in biological sensing and labeling (Cheng, Ni, Yang, & Wang, 2010).

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (which acts as a nucleophile) from boron to a transition metal, such as palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .

Result of Action

The primary result of the action of (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and function .

Action Environment

The action of (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid, like other boronic acids used in Suzuki–Miyaura cross-coupling reactions, is influenced by various environmental factors. These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can occur in a variety of environments.

Safety and Hazards

Propiedades

IUPAC Name |

[4-[(cyclohexanecarbonylamino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h6-9,12,18-19H,1-5,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZOOSXPXXJOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)C2CCCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)

![Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2419524.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419525.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)

![2-(4-Fluorophenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2419534.png)

![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)